![molecular formula C21H21N3O4S B4020196 N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-3-pyridinylalaninamide](/img/structure/B4020196.png)
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-3-pyridinylalaninamide
Description
The study of sulfonamides and related compounds has been extensive due to their diverse chemical reactions, physical properties, and potential applications in various fields. Sulfonamides, characterized by the sulfonamide group (-SO2NH2), play a crucial role in medicinal chemistry, materials science, and organic synthesis.
Synthesis Analysis
Sulfonamide derivatives are synthesized through various methods, including the reaction of sulfonic acids or their derivatives with amines. For instance, the synthesis of N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide demonstrates a typical procedure involving the reaction of a sulfonamide precursor with an appropriate reactant in a specific solvent, followed by characterization techniques such as IR, NMR, and mass spectral analysis (Kankanala et al., 2011).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is often characterized using X-ray crystallography, NMR spectroscopy, and computational methods. Structural studies reveal the geometrical arrangement, conformation, and intermolecular interactions within these compounds, which are crucial for understanding their chemical behavior and reactivity. For example, the supramolecular structures of isomeric sulfonamides have been studied to understand their hydrogen-bonding arrangements, revealing the influence of molecular conformation on the overall structure (Nada Kosutić Hulita et al., 2005).
properties
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-pyridin-3-ylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-16(21(25)23-17-7-6-14-22-15-17)24(29(2,26)27)18-10-12-20(13-11-18)28-19-8-4-3-5-9-19/h3-16H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMYHVGEMRTCDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7160622 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.